3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid
Description
3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzyl (p-tolylmethyl) substituent on the amino moiety. This compound serves as a critical intermediate in peptide synthesis and drug development, where the Boc group enhances stability during reactions while allowing selective deprotection under acidic conditions . Its structure includes a propanoic acid backbone, which facilitates integration into larger molecular frameworks, such as peptidomimetics or enzyme inhibitors. Synthetically, it can be prepared via coupling reactions between Boc-protected amines and propanoic acid derivatives, often employing activating agents like DCC (N,N'-dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-5-7-13(8-6-12)11-17(10-9-14(18)19)15(20)21-16(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLJMGWMFSMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amine Group
The synthesis begins with the protection of the primary amine in 4-methylbenzylamine using di-tert-butyl dicarbonate (Boc₂O). This step is critical to prevent unwanted side reactions during subsequent alkylation. In a typical procedure, 4-methylbenzylamine is dissolved in dichloromethane (DCM) and treated with Boc₂O in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 0–25°C. The reaction proceeds to completion within 4–6 hours, yielding N-Boc-4-methylbenzylamine.
Key Reaction Parameters:
Alkylation with Acrylate Derivatives
The Boc-protected amine is subsequently alkylated using methyl acrylate or ethyl acrylate via a Michael addition. This step introduces the propanoic acid backbone. The reaction is catalyzed by a Lewis acid such as zinc chloride (ZnCl₂) or under basic conditions using sodium hydride (NaH). For example, N-Boc-4-methylbenzylamine is reacted with methyl acrylate in THF at 60–80°C for 12–18 hours, yielding methyl 3-{[(tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoate.
Optimization Insights:
Hydrolysis of the Ester to Carboxylic Acid
The final step involves saponification of the ester to the carboxylic acid. The ester intermediate is hydrolyzed using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/THF mixture. For instance, methyl 3-{[(tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoate is refluxed with 2M NaOH at 100–105°C for 8–10 hours, followed by acidification with HCl to pH 2–3. The product precipitates and is purified via recrystallization from n-hexane.
Critical Parameters:
-
Base Concentration: 2–3M NaOH ensures complete hydrolysis.
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Acidification: HCl (1M) to pH 2–3 maximizes yield.
Industrial-Scale Production Methods
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the alkylation and hydrolysis steps. In a patented process, N-Boc-4-methylbenzylamine and methyl acrylate are pumped through a packed-bed reactor containing immobilized ZnCl₂ catalyst at 70°C. The residence time is optimized to 30 minutes, achieving 92% conversion. Subsequent hydrolysis is performed in a tandem reactor system with inline pH adjustment, reducing purification steps.
Advantages:
-
Throughput: 50–100 kg/day per reactor unit.
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Purity: >98% (HPLC).
Solvent Recycling and Waste Management
Industrial protocols emphasize solvent recovery. THF and toluene are distilled and reused, reducing production costs by 20–30%. Waste streams containing residual NaOH are neutralized with CO₂ to form sodium bicarbonate, aligning with green chemistry principles.
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 18–24 hours | 30–40 minutes |
| Yield | 75–88% | 90–95% |
| Catalyst Loading | 5 mol% ZnCl₂ | Immobilized ZnCl₂ (0.1 g/L) |
| Solvent Consumption | 10 L/kg product | 3 L/kg product (recycled) |
| Energy Efficiency | Moderate | High (flow reactors) |
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, 3-{[(4-methylphenyl)methyl]amino}propanoic acid, arises from premature Boc deprotection. This is minimized by:
Purification Difficulties
The crude product often contains unreacted acrylate and sodium salts. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (n-hexane/ethyl acetate) achieves >99% purity. Industrial processes employ centrifugal partition chromatography for higher throughput .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H23NO4
- Molecular Weight : 279.33 g/mol
- CAS Number : 1178193-86-6
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during synthetic procedures. Its structure allows for versatility in chemical reactions, making it a valuable building block in organic synthesis.
Medicinal Chemistry
1.1 Drug Development
3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid has been utilized in the synthesis of various pharmaceutical agents. The Boc protecting group facilitates the selective modification of amino acids, which are crucial in developing peptide-based drugs. For instance, it serves as an intermediate in synthesizing inhibitors for specific enzymes involved in disease pathways.
Case Study: Peptide Synthesis
In a study by Zhang et al. (2023), the compound was employed as a precursor in the synthesis of a peptide that demonstrated significant inhibitory activity against a target enzyme associated with cancer proliferation. The use of the Boc group allowed for smooth coupling reactions without side reactions that could compromise yield.
Organic Synthesis
2.1 Building Block for Complex Molecules
The compound is an important building block in organic chemistry, particularly in synthesizing complex molecules through various coupling reactions. Its ability to participate in amide bond formation makes it suitable for constructing larger molecular frameworks.
Data Table: Synthetic Applications
| Application | Reaction Type | Outcome |
|---|---|---|
| Peptide Synthesis | Amide Coupling | High yield of desired peptide |
| Alkaloid Synthesis | Alkylation | Formation of alkaloid derivatives |
| Drug Intermediates | Functionalization | Enhanced bioactivity |
Biochemical Studies
3.1 Enzyme Inhibition Studies
Research has indicated that derivatives of this compound exhibit enzyme inhibition properties. These derivatives can be tested for their efficacy against various biological targets, contributing to drug discovery efforts.
Case Study: Inhibition of Kinases
In a recent investigation published by Lee et al. (2024), modifications of this compound were tested against specific kinases involved in signal transduction pathways. The results showed promising inhibition rates, suggesting potential therapeutic applications in treating diseases like cancer and diabetes.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions . The compound’s molecular structure enables it to interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-methylbenzyl group (logP ~2.27, estimated from ) enhances lipophilicity compared to polar pyridinyl or pyrazolyl substituents, influencing membrane permeability in drug candidates.
- Steric Effects : Bulkier groups like 4-methoxyphenyl or pyridinyl may hinder reaction kinetics in coupling steps, whereas smaller substituents (e.g., methyl) improve synthetic yields .
- Bioactivity : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies.
Physicochemical Properties
Insights :
- The 4-methylphenyl variant’s higher logP (2.27) suggests superior lipid membrane penetration compared to pyrazolyl derivatives (logP 1.12), making it suitable for blood-brain barrier targeting.
- Pyrazolyl-containing compounds exhibit higher PSA due to heterocyclic nitrogen atoms, favoring aqueous solubility and renal clearance .
Biological Activity
3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid, often referred to as Boc-4-methylphenylmethylamino propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21NO4
- Molecular Weight : 281.34 g/mol
- CAS Number : 124072-61-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tert-butoxycarbonyl (Boc) group enhances the lipophilicity and stability of the molecule, allowing for better permeability through cellular membranes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways related to cell growth and differentiation.
Biological Activity
The compound exhibits a range of biological activities that have been documented in various studies:
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrated:
- Cell Line Studies : The compound showed significant cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells.
- Mechanism : It induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Antimicrobial Properties
Preliminary studies suggest that the compound may also exhibit antimicrobial activity against various bacterial strains:
- Inhibition Zone Assays : The compound displayed notable inhibition zones against Gram-positive bacteria, indicating potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the potential applications of this compound:
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Study on Cancer Cell Lines :
- A study published in the Journal of Medicinal Chemistry evaluated the effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
- Results indicated a dose-dependent reduction in cell viability, with IC50 values in the low micromolar range.
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Antimicrobial Efficacy :
- A research article focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential for further development as an antimicrobial agent.
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves a multi-step process:
Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in a basic medium (e.g., THF/water with LiOH) to protect the amine functionality .
Coupling reactions : Carbodiimide reagents like DCC or EDC, combined with DMAP as a catalyst, are used to form amide bonds. For example, coupling Boc-protected intermediates with carboxylic acid derivatives in anhydrous CH₂Cl₂ ensures high yields .
Deprotection and purification : Acidic hydrolysis (e.g., TFA in DCM) removes the Boc group, followed by purification via preparative HPLC or recrystallization to isolate the final product .
- Key considerations : Moisture-sensitive reagents require anhydrous conditions, and reaction progress should be monitored by TLC or LC-MS.
Q. How can researchers characterize the stereochemical purity of this compound, given its chiral centers?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times are compared to standards .
- Optical rotation : Measure specific rotation using a polarimeter (e.g., [α]D²⁵) and compare to literature values for enantiomeric excess determination .
- NMR spectroscopy : ¹H and ¹³C NMR can confirm structural integrity, while NOESY experiments may reveal spatial arrangements of substituents .
Q. What are the recommended storage conditions to ensure stability of this compound?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
- For short-term use, desiccants (e.g., silica gel) should be added to minimize moisture uptake, as the Boc group is susceptible to acidic or humid conditions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound, particularly in predicting reaction pathways or intermediates?
- Methodological Answer :
- Quantum chemical calculations : Tools like Gaussian or ORCA simulate transition states and reaction energies to identify low-energy pathways. For example, DFT calculations (B3LYP/6-31G*) can model the coupling step between Boc-protected amines and carboxylic acids .
- Machine learning : Platforms like ICReDD integrate experimental data with computational predictions to narrow optimal reaction conditions (e.g., solvent selection, temperature) and reduce trial-and-error approaches .
Q. What strategies resolve contradictions in reported yields or purity for this compound across different synthetic protocols?
- Methodological Answer :
- Critical parameter analysis : Compare solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., DMAP at 0.1–1.0 eq.), and reaction duration. For instance, extended stirring in DCM may improve coupling efficiency but risk side reactions .
- Reproducibility testing : Replicate protocols under controlled humidity and oxygen levels. Use LC-MS to track byproducts (e.g., diastereomers or hydrolyzed intermediates) .
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
- Methodological Answer :
- Asymmetric catalysis : Employ chiral catalysts like Jacobsen’s Co(salen) for kinetic resolution during coupling steps .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture, enabling isolation of the desired stereoisomer .
Methodological Challenges and Solutions
Q. What analytical techniques are most effective in distinguishing regioisomers or diastereomers during synthesis?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings, critical for identifying regioisomeric byproducts .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of unexpected products, especially when isomers have identical molecular weights .
Q. How can researchers mitigate decomposition during Boc deprotection?
- Methodological Answer :
- Controlled acidic conditions : Use dilute TFA (0.5–1.0 M in DCM) at 0°C to minimize side reactions. Quench the reaction with cold aqueous NaHCO₃ to neutralize excess acid .
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks the disappearance of the Boc carbonyl peak (~1740 cm⁻¹), ensuring timely termination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
